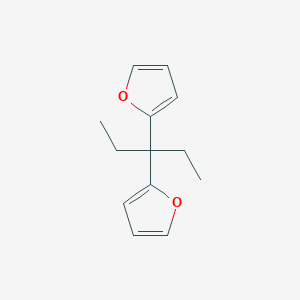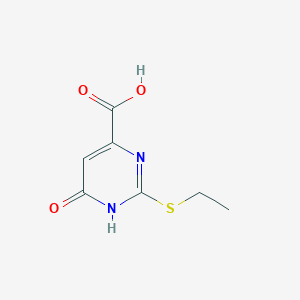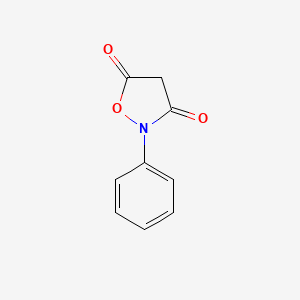
2-Phenyl-3,5-isoxazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3,5-isoxazolidinedione is a heterocyclic compound with the molecular formula C₉H₇NO₃ It is characterized by a five-membered ring structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,5-isoxazolidinedione typically involves the reaction of N-phenylhydroxylamine with diethyl malonate. The reaction proceeds through a cyclization process, forming the isoxazolidinedione ring. The reaction conditions often include the use of a base such as sodium ethoxide and an organic solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3,5-isoxazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s utility in different applications .
Applications De Recherche Scientifique
2-Phenyl-3,5-isoxazolidinedione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its cytotoxic properties against various cancer cell lines.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3,5-isoxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,3-oxazolidine-5-one
- 2-Phenyl-1,3-oxazolidine-4-one
- 2-Phenyl-1,3-oxazolidine-2-one
Uniqueness
2-Phenyl-3,5-isoxazolidinedione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, enhancing its utility in specific contexts .
Propriétés
Numéro CAS |
5305-00-0 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-phenyl-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C9H7NO3/c11-8-6-9(12)13-10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
KCDSBPHPBGFCGE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(OC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


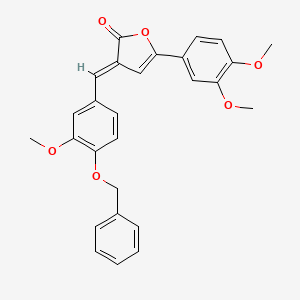
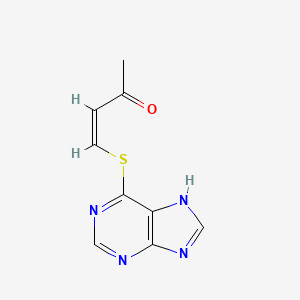
![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

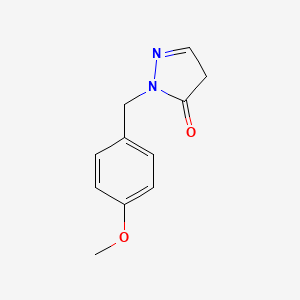

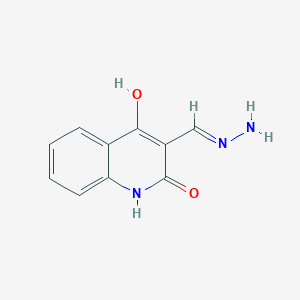
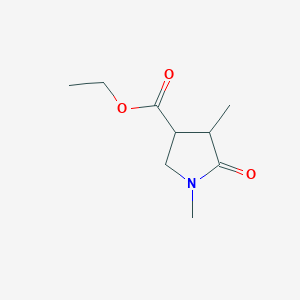
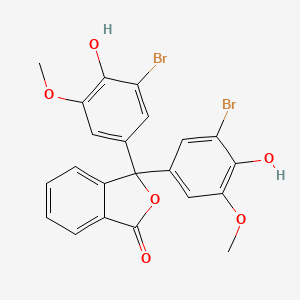
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
